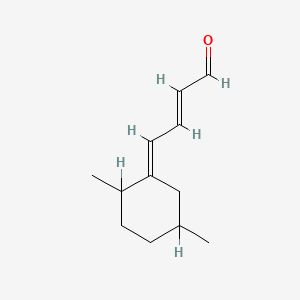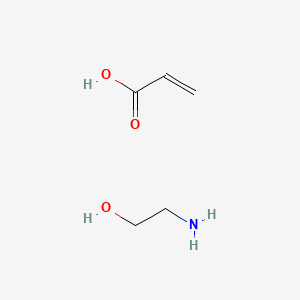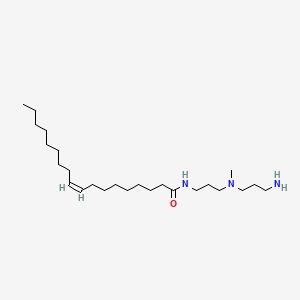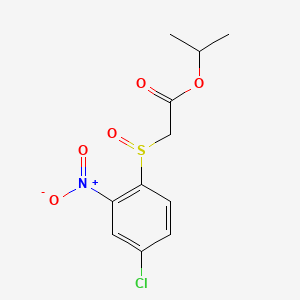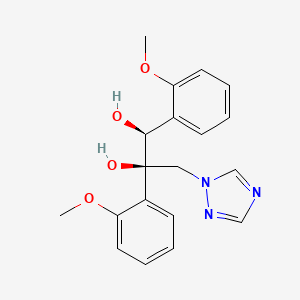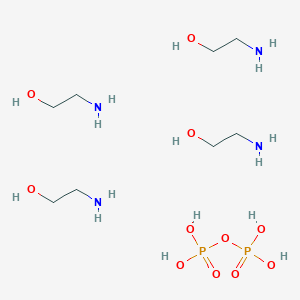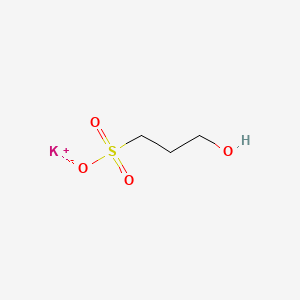
Potassium 3-hydroxypropanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxypropanesulfonic acid, a precursor to potassium 3-hydroxypropanesulphonate, involves the reaction of propylene alcohol with sodium bisulfite in the presence of an initiator. This reaction typically occurs in a microchannel reactor, ensuring a complete reaction and reducing the amount of acid required .
Industrial Production Methods: In industrial settings, the production of 3-hydroxypropanesulfonic acid involves an intermittent kettle-type reaction using propylene alcohol and sodium metabisulfite or sodium bisulfite. The resulting sodium salt is then acidified using an inorganic acid to produce 3-hydroxypropanesulfonic acid, which is subsequently neutralized with potassium hydroxide to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 3-hydroxypropanesulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Potassium 3-hydroxypropanesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research has explored its potential use in drug formulations and as a stabilizing agent in pharmaceutical preparations.
Industry: It is employed in the manufacture of electroplating intermediates, surfactants, sensitizing dyes, and power battery electrolyte additives
Mecanismo De Acción
The mechanism of action of potassium 3-hydroxypropanesulphonate involves its interaction with various molecular targets and pathways. As a sulfonate compound, it can participate in sulfonation reactions, which are crucial for modifying the activity and solubility of molecules. Additionally, its potassium ion component plays a role in maintaining cellular ion balance and enzyme activation .
Comparación Con Compuestos Similares
Sodium 3-hydroxypropanesulphonate: Similar in structure but contains sodium instead of potassium.
3-Hydroxypropane-1-sulfonic acid: The parent acid form of the compound.
Potassium methanesulfonate: Another potassium sulfonate with a simpler structure.
Uniqueness: Potassium 3-hydroxypropanesulphonate is unique due to its specific combination of a hydroxy group and a sulfonate group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and ionic characteristics .
Propiedades
Número CAS |
65287-17-4 |
|---|---|
Fórmula molecular |
C3H7KO4S |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
potassium;3-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.K/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 |
Clave InChI |
BIVUYQLSQGNAFM-UHFFFAOYSA-M |
SMILES canónico |
C(CO)CS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


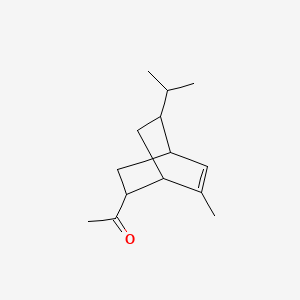
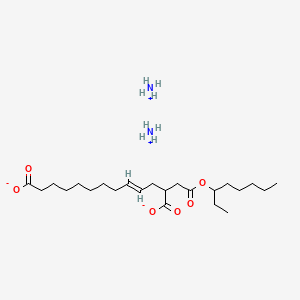
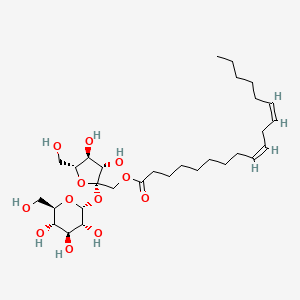
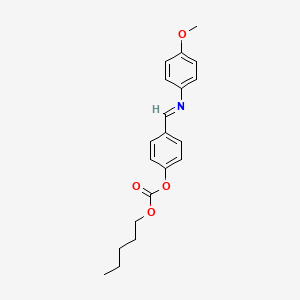
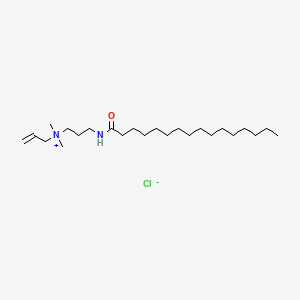
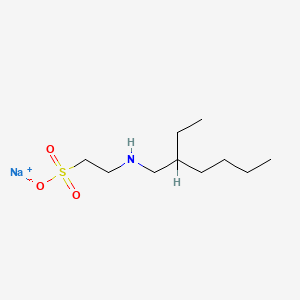

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
